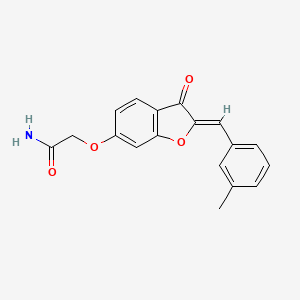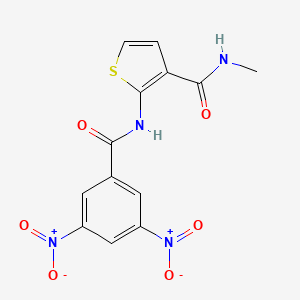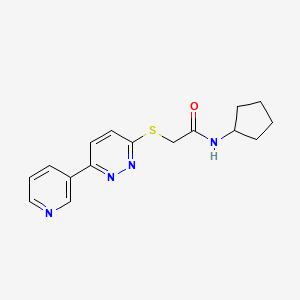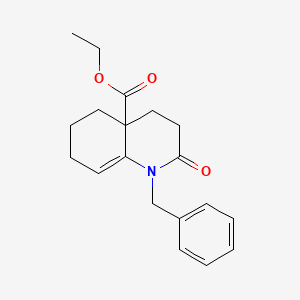
(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide, also known as compound 1, is a synthetic compound that has gained attention for its potential use in scientific research. It is a member of the benzofuran family and has a unique chemical structure that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 is not fully understood. However, it is believed to act through the induction of oxidative stress in cells, leading to apoptosis. It has also been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. Additionally, it has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, its ability to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi makes it a potential therapeutic agent. However, one limitation of using (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 is its limited solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1. One potential area of investigation is its use as a therapeutic agent for cancer treatment. Additionally, it may be useful in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 involves a multi-step process that begins with the reaction of 3-methylbenzaldehyde with 2-hydroxyacetophenone to form 2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol. This intermediate is then converted to (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 through a series of reactions that involve the addition of various reagents and catalysts. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound 1 has shown potential for use in a variety of scientific research applications. It has been investigated for its anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-3-2-4-12(7-11)8-16-18(21)14-6-5-13(9-15(14)23-16)22-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXUTSTWZUCIEJ-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2791851.png)


![(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester](/img/structure/B2791856.png)

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2791860.png)
![2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2791861.png)

![4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2791863.png)

![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)


![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2791873.png)